molecular formula C20H32N2O B5356034 (2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one

(2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one

Cat. No.: B5356034
M. Wt: 316.5 g/mol
InChI Key: UARQHGPYVQFKHZ-ULVYIGGFSA-N
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Description

(2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexanone core with tert-butyl and dimethylamino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclohexanone core: This can be achieved through a series of aldol condensations and cyclizations.

    Introduction of tert-butyl and dimethylamino groups: These groups are introduced through nucleophilic substitution reactions, often using tert-butyl chloride and dimethylamine as reagents.

    Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Tert-butyl chloride, dimethylamine

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, (2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for understanding biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs for various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with chlorine substituents.

    tert-Butyl carbamate: A compound with a tert-butyl group and carbamate functionality.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E.

Uniqueness

(2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one is unique due to its combination of tert-butyl and dimethylamino groups on a cyclohexanone core. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O/c1-20(2,3)18-14-16(10-8-12-21(4)5)19(23)17(15-18)11-9-13-22(6)7/h8-13,18H,14-15H2,1-7H3/b12-8+,13-9+,16-10+,17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARQHGPYVQFKHZ-ULVYIGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=CC=CN(C)C)C(=O)C(=CC=CN(C)C)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1C/C(=C\C=C\N(C)C)/C(=O)/C(=C/C=C/N(C)C)/C1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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